7-Fluoro-1H-indazol-3-ol

Factor Xa inhibition Anticoagulant discovery Fluorine bioisosterism

7-Fluoro-1H-indazol-3-ol (also indexed as 7-fluoro-1,2-dihydro-3H-indazol-3-one) is a fluorinated indazole fragment (C₇H₅FN₂O, MW 152.13) that belongs to the 1H-indazol-3-ol chemotype increasingly recognized as a privileged scaffold in kinase inhibitor design and CNS drug discovery. The 7-fluoro substitution decisively modulates both the electronic character and hydrogen-bonding capacity of the indazole core: the fluorine atom at the 7-position serves as a bioisosteric replacement for a carbonyl oxygen in factor Xa inhibitor pharmacophores, engaging the peptide backbone Gly216 N–H via a 2.9 Å hydrogen bond.

Molecular Formula C7H5FN2O
Molecular Weight 152.13 g/mol
CAS No. 1000342-29-9
Cat. No. B1593130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-1H-indazol-3-ol
CAS1000342-29-9
Molecular FormulaC7H5FN2O
Molecular Weight152.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)NNC2=O
InChIInChI=1S/C7H5FN2O/c8-5-3-1-2-4-6(5)9-10-7(4)11/h1-3H,(H2,9,10,11)
InChIKeyZBFVAAYQGCHRIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-1H-indazol-3-ol (CAS 1000342-29-9): Core Fragment Identity, Physicochemical Signature, and Comparator Landscape for Informed Procurement


7-Fluoro-1H-indazol-3-ol (also indexed as 7-fluoro-1,2-dihydro-3H-indazol-3-one) is a fluorinated indazole fragment (C₇H₅FN₂O, MW 152.13) that belongs to the 1H-indazol-3-ol chemotype increasingly recognized as a privileged scaffold in kinase inhibitor design and CNS drug discovery . The 7-fluoro substitution decisively modulates both the electronic character and hydrogen-bonding capacity of the indazole core: the fluorine atom at the 7-position serves as a bioisosteric replacement for a carbonyl oxygen in factor Xa inhibitor pharmacophores, engaging the peptide backbone Gly216 N–H via a 2.9 Å hydrogen bond . This scaffold is commercially available at purities of 95–98% from multiple ISO-certified vendors, positioned as a research-grade building block for fragment-based lead discovery and analog synthesis campaigns .

Why 7-Fluoro-1H-indazol-3-ol Cannot Be Replaced by Alternative Indazol-3-ol Regioisomers or Non-Fluorinated Indazoles


Indazol-3-ol derivatives are not generic, interchangeable fragments. The position of fluorine substitution on the indazole ring fundamentally alters target engagement, potency, and physicochemical properties in ways that preclude simple substitution. In the DAAO inhibitor series, the 6-fluoro regioisomer (6-fluoro-1H-indazol-3-ol) achieves a DAAO IC₅₀ of 0.12 μM and demonstrates in vivo pharmacodynamic activity by elevating plasma D-serine in mice ; the 7-fluoro congener, by contrast, shows negligible DAAO inhibition, instead appearing in an entirely distinct target space (dihydroorotase, IC₅₀ = 180 μM ). In the factor Xa arena, the presence of the 7-fluoro substituent on the indazole scaffold confers approximately 60-fold greater inhibitory potency (ΔΔG ≈ 2.4 kcal/mol) compared to the corresponding non-fluorinated indazole analogs . Furthermore, the 3-ol (3-oxo) tautomeric functionality influences LogP: the predicted LogP of 7-fluoro-1H-indazol-3-ol (1.06–1.3 ) is 0.4–0.6 log units lower than that of 7-fluoro-1H-indazole lacking the 3-OH group (LogP = 1.70 ), directly impacting solubility, permeability, and formulation behavior. These quantitative divergences demonstrate that regioisomeric fluorine placement and the 3-ol oxidation state are not trivial variations but critical determinants of biological and physicochemical performance.

Quantitative Differentiation Evidence: 7-Fluoro-1H-indazol-3-ol vs. Closest Analogs


Factor Xa Inhibitory Potency: 7-Fluoroindazole Moiety Confers ~60-Fold Enhancement Over Non-Fluorinated Indazole

In a head-to-head comparison within the same chemical series, 7-fluoroindazole-containing factor Xa inhibitors (compounds 25a and 25c) exhibited approximately 60-fold greater inhibitory potency than their direct non-fluorinated indazole counterparts (compounds 25b and 25d), corresponding to a ΔΔG of approximately 2.4 kcal/mol . X-ray cocrystal structure of 7-fluoroindazole 51a bound to human factor Xa (PDB: 2RA0) confirmed that the 7-fluoro atom forms a hydrogen bond with the backbone N–H of Gly216 at a distance of 2.9 Å, occupying the same spatial volume as the carbonyl oxygen of an amide found in prior-generation inhibitors . This binding mode is structurally validated and provides a rational basis for the potency enhancement.

Factor Xa inhibition Anticoagulant discovery Fluorine bioisosterism

DAAO Target Engagement: 7-Fluoro Regioisomer Is Functionally Distinct from the 6-Fluoro Congener (IC₅₀ = 0.12 μM vs. No Meaningful DAAO Activity)

In a comprehensive SAR study of 1H-indazol-3-ol derivatives as DAAO inhibitors, the 6-fluoro regioisomer (6-fluoro-1H-indazol-3-ol, compound 37) was identified as a nanomolar DAAO inhibitor with an IC₅₀ of 0.12 μM and demonstrated significant in vivo pharmacodynamic activity by elevating plasma D-serine levels in mice . The 7-fluoro-1H-indazol-3-ol was not reported among the active DAAO inhibitors in this study. Instead, the 7-fluoro compound has been independently profiled against an unrelated target, dihydroorotase, where it shows only weak inhibition (IC₅₀ = 180,000 nM at pH 7.37) . This target–regioisomer pairing demonstrates that the fluorine position on the indazol-3-ol core is a binary selectivity switch between DAAO (6-F) and other enzymatic targets (7-F).

D-Amino acid oxidase (DAAO) Schizophrenia CNS drug discovery

Lipophilicity Modulation: 3-Ol Group Reduces LogP by ~0.4–0.6 Units Relative to 7-Fluoro-1H-indazole

The 3-hydroxy (3-oxo) substituent on the indazole scaffold significantly modulates lipophilicity compared to the parent 7-fluoro-1H-indazole. Predicted LogP for 7-fluoro-1H-indazol-3-ol ranges from 1.06 (Molwiki) to 1.3 (Molaid) , whereas the experimentally determined LogP for 7-fluoro-1H-indazole (lacking the 3-OH group) is 1.70 . This represents a reduction of 0.4–0.64 log units attributable to the 3-ol moiety. The lower LogP translates to improved aqueous solubility and reduced non-specific binding potential, while the added hydrogen-bond donor/acceptor capacity of the 3-OH group provides an additional vector for target engagement.

Lipophilicity Physicochemical property optimization ADME prediction

Fluorination of Indazole Ring Enhances NOS-II Inhibitory Potency and Isoform Selectivity: Class-Level Evidence

A systematic study of 14 fluorinated indazole derivatives as nitric oxide synthase (NOS) inhibitors demonstrated that fluorination of the aromatic indazole ring consistently increased both inhibitory potency and NOS-II (inducible) selectivity over NOS-I (neuronal) . In this series, 4,5,6,7-tetrafluoro-3-methyl-1H-indazole (compound 13) inhibited NOS-I by 63% and NOS-II by 83%, while 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole (compound 16) achieved 80% NOS-II inhibition with no effect on NOS-I, demonstrating that perfluorination can confer complete NOS-II selectivity . Although 7-fluoro-1H-indazol-3-ol itself was not directly tested in this study, the class-level SAR establishes that fluorination of the indazole scaffold is a validated strategy for enhancing NOS inhibitory potency and tuning isoform selectivity, positioning 7-fluoro-1H-indazol-3-ol as a logical starting fragment for NOS-targeted medicinal chemistry.

Nitric oxide synthase (NOS) Neuroprotection Fluorine SAR

Evidence-Backed Application Scenarios for 7-Fluoro-1H-indazol-3-ol Procurement


Fragment-Based Lead Discovery for Factor Xa and Coagulation Cascade Targets

The 7-fluoroindazole moiety has been crystallographically validated as a carbonyl bioisostere in the factor Xa active site, forming a key hydrogen bond with Gly216 (2.9 Å) and conferring ~60-fold potency enhancement over non-fluorinated indazole matched pairs . Procurement of 7-fluoro-1H-indazol-3-ol as a fragment or synthetic intermediate enables structure-guided elaboration of the 3-position for factor Xa inhibitor optimization, with the PDB structure 2RA0 serving as a direct template for computational docking and fragment growing campaigns.

Regioisomeric Selectivity Screening Panels for CNS Target Deconvolution

The stark functional divergence between 6-fluoro-1H-indazol-3-ol (potent DAAO inhibitor, IC₅₀ = 0.12 μM, with in vivo D-serine elevation ) and 7-fluoro-1H-indazol-3-ol (inactive at DAAO, weakly active at dihydroorotase ) makes the 7-fluoro isomer an essential negative control compound and selectivity panel member for CNS programs targeting DAAO or related flavoenzymes. Procurement of both regioisomers enables rigorous target engagement profiling and off-target selectivity assessment.

NOS-II Selective Inhibitor Design Starting from a Mono-Fluorinated Indazole Fragment

Class-level SAR from a series of 14 fluorinated indazoles demonstrates that aromatic fluorination increases NOS-II inhibitory potency and can achieve complete NOS-II over NOS-I selectivity with appropriate additional substitution . 7-Fluoro-1H-indazol-3-ol, as a mono-fluorinated indazole bearing a synthetically tractable 3-ol handle, is a suitable starting scaffold for constructing focused NOS inhibitor libraries aimed at neuroprotection and inflammatory disease indications.

Physicochemical Property-Driven Fragment Library Design

With a predicted LogP of 1.06–1.3, 7-fluoro-1H-indazol-3-ol occupies a favorable lipophilicity range for fragment-based screening (typically LogP < 3), and its LogP is 0.4–0.6 units lower than the non-hydroxylated 7-fluoro-1H-indazole . The compound's molecular weight (152.13 Da), hydrogen-bond donor count (2), and acceptor count (3) comply with the Rule of Three for fragment libraries, making it a high-quality addition to diversity-oriented screening collections where balanced polarity and synthetic elaborability are procurement criteria.

Quote Request

Request a Quote for 7-Fluoro-1H-indazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.